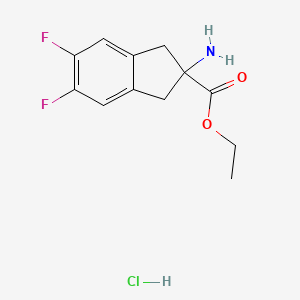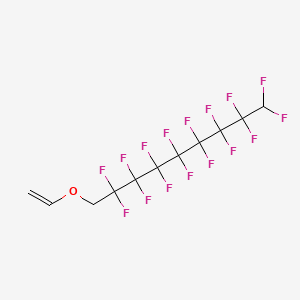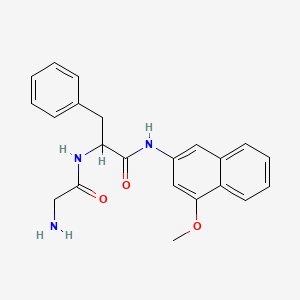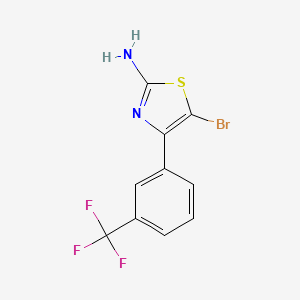
((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is an organometallic compound with the molecular formula C14H7F6FeSb It is known for its unique structure, which includes both cumene and cyclopentadienyl ligands coordinated to an iron(II) center, with hexafluoroantimonate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of iron(II) chloride with cyclopentadienyl sodium and cumene in the presence of hexafluoroantimonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The general reaction scheme is as follows:
FeCl2+NaC5H5+C9H12+HSbF6→(η−C9H12)(η−C5H5)Fe[SbF6]
Industrial Production Methods
Industrial production methods for (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis would generally follow similar principles as laboratory-scale preparation, with considerations for scaling up the reaction and ensuring purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligands such as cumene or cyclopentadienyl can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs or diagnostic agents.
Mecanismo De Acción
The mechanism by which (eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate exerts its effects is primarily through its ability to coordinate with other molecules and facilitate chemical reactions. The iron center can undergo redox reactions, and the ligands can participate in various interactions, making the compound versatile in its applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (eta-cyclopentadienyl)(eta-methylcyclopentadienyl)iron(II) hexafluoroantimonate
- (eta-cyclopentadienyl)(eta-ethylbenzene)iron(II) hexafluoroantimonate
Uniqueness
(eta-cumene)-(eta-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of both cumene and cyclopentadienyl ligands, which provide distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of reactions it can catalyze, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H17F6FeSb |
|---|---|
Peso molecular |
476.88 g/mol |
Nombre IUPAC |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
Clave InChI |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
SMILES canónico |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







amine](/img/structure/B12090557.png)
![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)


![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)

![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)


